Section 1: Notch3 Intracellular Domain (NICD3)
Section 1: Notch3 Intracellular Domain (NICD3)
An In-depth Technical Guide on the Mechanism of Action of NIC3
Disclaimer: The term "NIC3" is ambiguous in scientific literature. It can refer to the Notch3 Intracellular Domain (NICD3) , a key component of the Notch signaling pathway, or to Protein NICE-3 (also known as C1orf43) , a protein implicated in other cellular processes. This guide addresses both molecules in separate sections to provide a comprehensive overview based on available research.
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. The Notch3 receptor is one of four mammalian Notch receptors. Its activation and subsequent signaling are central to its biological function.
Core Mechanism of Action: Canonical Notch3 Signaling
The activation of the Notch3 receptor is initiated by the binding of a ligand (e.g., Jagged-1, Jagged-2, or Delta-like ligands) from an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch3 receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch3 Intracellular Domain (NICD3) from the cell membrane.
Once liberated, NICD3 translocates to the nucleus. In the nucleus, it forms a transcriptional activation complex by binding to the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag1) and recruiting co-activators, most notably from the Mastermind-like (MAML) family of proteins.[1] This complex then binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1]
Signaling Pathway Diagram
Quantitative Data
| Parameter | Observation | Cell Line | Reference |
| NICD3-bound promoters | 797 promoters identified by ChIP-on-chip | OVCAR3 | [2] |
| Reporter Gene Activation | ~10-fold increase with mutant NOTCH3 | HeLa |
Experimental Protocols
Detailed, step-by-step protocols for all key experiments are proprietary to the conducting laboratories. However, the general methodologies employed in the study of NICD3 signaling are outlined below.
1. Luciferase Reporter Assay for Notch3 Activation
This assay is used to quantify the transcriptional activity of the NICD3-CSL complex.
-
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with binding sites for the CSL transcription factor. When NICD3 is active, it forms the coactivator complex with CSL, which then binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Notch3 signaling.
-
General Protocol:
-
Cells are co-transfected with a Notch3 expression vector and the CSL-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Cells are then treated with a stimulus (e.g., a Notch ligand or a pharmacological activator) or an inhibitor.
-
After a defined incubation period, the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
2. Western Blotting for NICD3 Detection
This technique is used to detect the presence and relative abundance of the cleaved, active NICD3 fragment.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to the intracellular domain of Notch3.
-
General Protocol:
-
Prepare whole-cell lysates from cells of interest.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the Notch3 intracellular domain.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Clinical Trials
As of late 2025, there are no clinical trials specifically targeting NICD3. However, several clinical trials have investigated inhibitors of the Notch signaling pathway, primarily γ-secretase inhibitors (GSIs) and monoclonal antibodies against Notch receptors or their ligands. These agents are not specific to Notch3 and typically target multiple Notch receptors.
For example, the GSI MK-0752 has been investigated in combination with other agents in breast cancer. Another GSI, RO4929097, has been tested in patients with metastatic breast cancer. Tarextumab, a monoclonal antibody targeting Notch2 and Notch3, has undergone Phase 2 trials for pancreatic cancer. The efficacy of these inhibitors has shown variability, and on-target toxicities, particularly gastrointestinal side effects, have been a challenge due to the role of Notch signaling in gut homeostasis.
Section 2: Protein NICE-3 (C1orf43)
Protein NICE-3, also known as Chromosome 1 open reading frame 43 (C1orf43), is a less-characterized protein that has been implicated in the regulation of cell growth and survival through the AKT/mTORC1 signaling pathway.
Core Mechanism of Action: Regulation of the AKT/mTORC1 Pathway
Research in lung adenocarcinoma cells suggests that NICE-3 plays a role in promoting cell proliferation, survival, and invasion. The proposed mechanism of action involves the positive regulation of the AKT/mTORC1 signaling pathway.
Knockdown of NICE-3 has been shown to inhibit the phosphorylation of key proteins in this pathway, namely AKT and the downstream effector p70 S6 ribosomal protein S6 kinase (p70 S6K). The reduction in phosphorylation indicates a decrease in the activity of the AKT/mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and autophagy.
Signaling Pathway Diagram
Quantitative Data
Specific quantitative data on the effect of NICE-3 on the phosphorylation of AKT and p70S6K from a comprehensive study is not available in a structured format in the public domain. Studies have reported significant inhibition of phosphorylation upon NICE-3 knockdown, but precise percentage values are not consistently provided.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are not publicly available. The general methodologies are described below.
1. siRNA-mediated Knockdown of NICE-3 (C1orf43)
This technique is used to reduce the expression of the NICE-3 protein in cells to study its function.
-
Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are complementary to a portion of the NICE-3 mRNA. When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to its degradation and a reduction in protein expression.
-
General Protocol:
-
Design and synthesize siRNAs targeting the C1orf43 gene. A non-targeting or scrambled siRNA is used as a negative control.
-
Culture cells to an appropriate confluency (typically 30-50%).
-
Prepare a mixture of the siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Add the siRNA-transfection reagent complex to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with complete growth medium.
-
Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
The efficiency of knockdown is typically verified by Western blotting or qRT-PCR.
-
2. Western Blotting for Phosphorylated AKT and p70 S6K
This method is used to measure the levels of phosphorylated (active) forms of AKT and p70 S6K.
-
Principle: Similar to the general Western blotting protocol, but with the use of primary antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., phospho-Akt Ser473, phospho-p70 S6K Thr389).
-
General Protocol:
-
Following NICE-3 knockdown, prepare cell lysates in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane, typically with BSA in TBST, as milk contains phosphoproteins that can cause background noise.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT or p70 S6K.
-
In parallel, a separate blot is often probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.
-
Proceed with secondary antibody incubation and detection as in a standard Western blot.
-
Clinical Trials
There is no information available on clinical trials specifically targeting NICE-3 (C1orf43). The research on this protein is still in the preclinical stage.
The term "NIC3" can refer to two distinct molecules with different mechanisms of action. NICD3 is the final effector of the canonical Notch3 signaling pathway, acting as a transcriptional co-activator for a range of target genes involved in cell fate decisions. In contrast, NICE-3 (C1orf43) is a protein that appears to regulate cell growth and survival by modulating the activity of the AKT/mTORC1 signaling pathway. Further research is needed to fully elucidate the functions of both molecules and their potential as therapeutic targets.
References
- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-chain split luciferase assay implicates pathological NOTCH3 thiol reactivity in inherited cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of activating mutations of NOTCH3 in T cell acute lymphoblastic leukemia and anti-leukemic activity of NOTCH3 inhibitory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
